1,1,1,4,4,4-Hexafluorobut-2-ene 1,1,1,4,4,4-Hexafluorobut-2-ene
Brand Name: Vulcanchem
CAS No.:
VCID: VC3993710
InChI: InChI=1S/C4H2F6/c5-3(6,7)1-2-4(8,9)10/h1-2H
SMILES: C(=CC(F)(F)F)C(F)(F)F
Molecular Formula: C4H2F6
Molecular Weight: 164.05 g/mol

1,1,1,4,4,4-Hexafluorobut-2-ene

CAS No.:

Cat. No.: VC3993710

Molecular Formula: C4H2F6

Molecular Weight: 164.05 g/mol

* For research use only. Not for human or veterinary use.

1,1,1,4,4,4-Hexafluorobut-2-ene -

Specification

Molecular Formula C4H2F6
Molecular Weight 164.05 g/mol
IUPAC Name 1,1,1,4,4,4-hexafluorobut-2-ene
Standard InChI InChI=1S/C4H2F6/c5-3(6,7)1-2-4(8,9)10/h1-2H
Standard InChI Key NLOLSXYRJFEOTA-UHFFFAOYSA-N
SMILES C(=CC(F)(F)F)C(F)(F)F
Canonical SMILES C(=CC(F)(F)F)C(F)(F)F

Introduction

Structural and Chemical Properties

Molecular Configuration

1,1,1,4,4,4-Hexafluorobut-2-ene exists as two geometric isomers: the Z-isomer (cis) and E-isomer (trans). The Z-isomer (CAS 692-49-9) exhibits a boiling point of 9°C and density of 1.356 g/cm³, while the E-isomer (CAS 66711-86-2) has a boiling point of -21°C . Both isomers share the molecular formula C₄H₂F₆ but differ in their three-dimensional arrangement, leading to distinct reactivity profiles.

Table 1: Comparative Properties of Z- and E-Isomers

PropertyZ-IsomerE-Isomer
Boiling Point (°C)9-21
Density (g/cm³)1.3561.298
Flash Point (°C)Non-flammableNon-flammable
Global Warming Potential79

The fluorine atoms induce strong electronegativity, rendering the compound resistant to nucleophilic attacks while enhancing its stability under oxidative conditions . Quantum mechanical calculations reveal a bond dissociation energy of 348 kJ/mol for the C=C bond, explaining its thermal resilience .

Synthesis and Industrial Production

Halogenation-Dehydrohalogenation Pathways

A patented two-step synthesis involves:

  • Halogenation: Reacting 1,1,1,4,4,4-hexafluorobutane with chlorine at 300–500°C for 2–90 seconds to yield 1,1,1,4,4,4-hexafluoro-2-chlorobutene .

  • Dehydrohalogenation: Treating the intermediate with aqueous NaOH (50–100°C) to eliminate HCl, achieving yields exceeding 85% .

Alternative routes employ catalytic isomerization of 1,1,1,4,4,4-hexafluorobutyne over chromium oxide catalysts at 300°C, selectively producing the Z-isomer with 92% purity .

Applications in Industrial Systems

Refrigeration and Heat Transfer Fluids

The Z-isomer (HFO-1336mzz-Z) serves as a low-GWP replacement for HCFC-123 in centrifugal chillers, reducing direct emissions by 99% compared to HFC-245fa . Its latent heat of vaporization (215 kJ/kg at 25°C) enables efficient heat transfer in organic Rankine cycles (ORCs) for waste heat recovery .

Foam Blowing Agents

Blends containing 30–70% HFO-1336mzz-Z produce polyurethane foams with thermal conductivity values of 18–22 mW/m·K, matching the performance of HCFC-141b while eliminating ozone depletion risks .

Regulatory Status and Market Adoption

U.S. and European Regulations

  • EPA SNAP Program: Listed as acceptable for refrigeration, air conditioning, and foam blowing under Significant New Alternatives Policy (SNAP) Rule 25.

  • EU F-Gas Regulation: Exempt from phase-down quotas under Regulation (EU) No 517/2014 due to GWP < 10 .

Patent Landscape

Arkema France holds key patents (WO2018175367A1) for azeotropic blends with HFC-32, optimizing performance in high-temperature heat pumps . Chinese patents (CN103172489B) dominate synthesis methodologies, reflecting Asia’s growing production capacity .

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